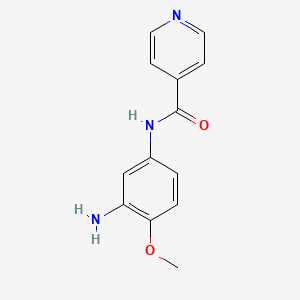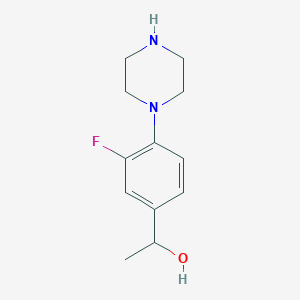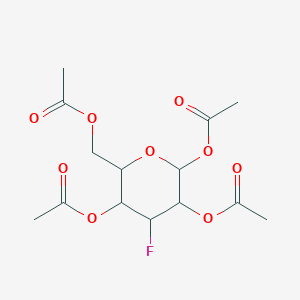
(S)-4-(Methylamino)-4-(pyridin-3-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL is an organic compound that features a pyridine ring attached to a butane chain with a hydroxyl group and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and 4-bromobutan-1-ol.
Formation of Intermediate: The first step involves the reaction of 3-pyridinecarboxaldehyde with 4-bromobutan-1-ol in the presence of a base like potassium carbonate to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Methylation: Finally, the product is methylated using methyl iodide in the presence of a base like sodium hydride to obtain 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of sodium hydride.
Major Products Formed
Oxidation: 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTAN-1-ONE.
Reduction: 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as a ligand for receptors.
Mecanismo De Acción
The mechanism of action of 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and methylamino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(N-METHYLAMINO)-4-(2-PYRIDYL)BUTANE-1-OL: Similar structure but with the pyridine ring in a different position.
4-(N-METHYLAMINO)-4-(4-PYRIDYL)BUTANE-1-OL: Similar structure but with the pyridine ring in a different position.
4-(N-METHYLAMINO)-4-(3-PYRIDYL)PENTANE-1-OL: Similar structure but with an additional carbon in the chain.
Uniqueness
4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL is unique due to the specific positioning of the pyridine ring and the functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
(4S)-4-(methylamino)-4-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3/t10-/m0/s1 |
Clave InChI |
DAUCYRIVLLXANE-JTQLQIEISA-N |
SMILES isomérico |
CN[C@@H](CCCO)C1=CN=CC=C1 |
SMILES canónico |
CNC(CCCO)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
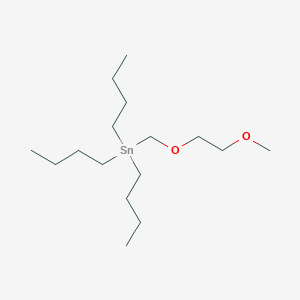
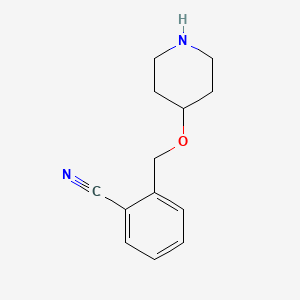
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)

